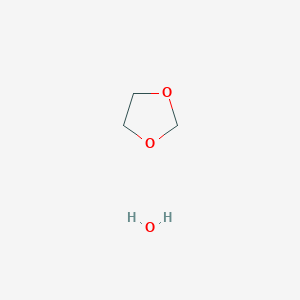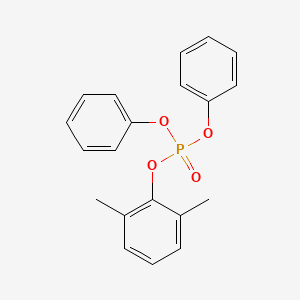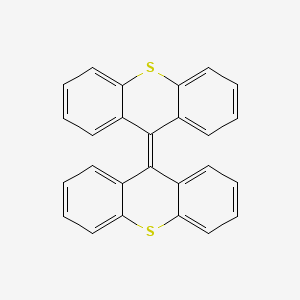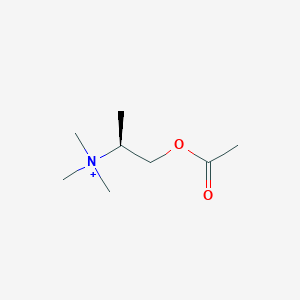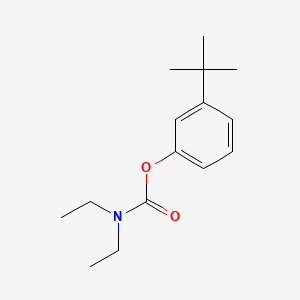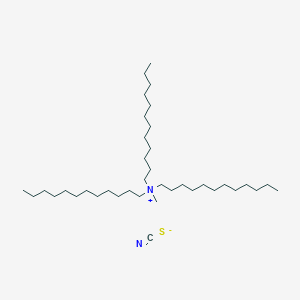
N,N-Didodecyl-N-methyldodecan-1-aminium thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Didodecyl-N-methyldodecan-1-aminium thiocyanate is a chemical compound known for its unique properties and applications. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is often used in various scientific and industrial applications due to its surfactant properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Didodecyl-N-methyldodecan-1-aminium thiocyanate typically involves the reaction of tridodecylamine with methyl chloride in the presence of a solvent such as acetonitrile. The reaction is carried out at a temperature of 50°C for 24 hours. After the reaction, the product is purified through washing with hexane and distillation to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Didodecyl-N-methyldodecan-1-aminium thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The thiocyanate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as water, acetonitrile, or dioxane, depending on the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can yield compounds with different functional groups replacing the thiocyanate group.
Aplicaciones Científicas De Investigación
N,N-Didodecyl-N-methyldodecan-1-aminium thiocyanate has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is employed in biological studies to investigate its effects on cell membranes and other biological structures.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and antimicrobial treatments.
Industry: It is used in the formulation of cleaning agents, emulsifiers, and other industrial products.
Mecanismo De Acción
The mechanism of action of N,N-Didodecyl-N-methyldodecan-1-aminium thiocyanate involves its interaction with cell membranes and other biological structures. The positively charged ammonium group interacts with negatively charged components of cell membranes, leading to disruption of membrane integrity. This can result in antimicrobial effects and other biological activities. The compound may also interact with specific molecular targets and pathways, although further research is needed to fully elucidate these mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Didodecyl-N-methyldodecan-1-aminium chloride: This compound is similar in structure but contains a chloride ion instead of a thiocyanate group.
N-methyldidodecylamine: Another related compound with similar surfactant properties.
Uniqueness
N,N-Didodecyl-N-methyldodecan-1-aminium thiocyanate is unique due to its specific combination of a quaternary ammonium group and a thiocyanate group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
29710-99-4 |
|---|---|
Fórmula molecular |
C38H78N2S |
Peso molecular |
595.1 g/mol |
Nombre IUPAC |
tridodecyl(methyl)azanium;thiocyanate |
InChI |
InChI=1S/C37H78N.CHNS/c1-5-8-11-14-17-20-23-26-29-32-35-38(4,36-33-30-27-24-21-18-15-12-9-6-2)37-34-31-28-25-22-19-16-13-10-7-3;2-1-3/h5-37H2,1-4H3;3H/q+1;/p-1 |
Clave InChI |
QLKBWGBKASICHF-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCC[N+](C)(CCCCCCCCCCCC)CCCCCCCCCCCC.C(#N)[S-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(1E)-2,2,2-Trichloroethylidene]propanamide](/img/structure/B14691254.png)
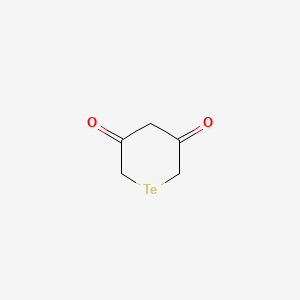
![(1E)-1-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)-N-(4-methylphenyl)propan-2-imine](/img/structure/B14691275.png)
![Ethyl [1-(dimethylamino)-4-methyl-3-(naphthalen-1-yl)pentan-3-yl]carbamate](/img/structure/B14691280.png)
